molecular formula C23H34O3 B12811153 7beta-Methyltestosterone propionate CAS No. 40475-13-6

7beta-Methyltestosterone propionate

Cat. No.: B12811153
CAS No.: 40475-13-6
M. Wt: 358.5 g/mol
InChI Key: JGZZOTUMEGZYFB-VLDMRYIUSA-N
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Description

7beta-Methyltestosterone propionate is a synthetic derivative of testosterone, an anabolic-androgenic steroid. This compound is characterized by the addition of a methyl group at the 7th position and a propionate ester at the 17th position. These modifications enhance its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Methyltestosterone propionate typically involves the esterification of 7beta-Methyltestosterone with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 7beta-Methyltestosterone propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The propionate ester can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid or base catalysts are used in transesterification reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

7beta-Methyltestosterone propionate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Employed in studies investigating the effects of anabolic steroids on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle-wasting conditions.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

7beta-Methyltestosterone propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes. The compound’s unique structure allows for a more selective activation of anabolic pathways while minimizing androgenic effects.

Comparison with Similar Compounds

    Testosterone propionate: Another esterified form of testosterone with similar anabolic properties but a shorter half-life.

    Nandrolone propionate: A derivative of nandrolone with similar anabolic effects but different androgenic properties.

    Drostanolone propionate: A synthetic anabolic-androgenic steroid with a similar structure but different pharmacokinetic properties.

Uniqueness: 7beta-Methyltestosterone propionate is unique due to its specific modifications at the 7th and 17th positions, which enhance its anabolic effects while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

40475-13-6

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1

InChI Key

JGZZOTUMEGZYFB-VLDMRYIUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C

Origin of Product

United States

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